

# chemical properties and structure of 2,2-Dimethylbut-3-ynoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Dimethylbut-3-ynoic acid

Cat. No.: B1355394

[Get Quote](#)

## An In-depth Technical Guide to 2,2-Dimethylbut-3-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **2,2-Dimethylbut-3-ynoic acid**. This molecule is of interest to researchers in organic synthesis and medicinal chemistry due to its unique combination of a sterically hindered carboxylic acid and a terminal alkyne functionality. This document consolidates available data on its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

## Chemical Structure and Properties

**2,2-Dimethylbut-3-ynoic acid** is a carboxylic acid characterized by a quaternary carbon center at the alpha position, which is substituted with two methyl groups and a terminal ethynyl group.

## Identifiers and Molecular Formula

| Property          | Value                                              | Reference                                                   |
|-------------------|----------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | 2,2-dimethylbut-3-yноic acid                       | <a href="#">[1]</a>                                         |
| Synonyms          | 2,2-dimethyl-3-butynoic acid                       | <a href="#">[1]</a>                                         |
| CAS Number        | 56663-76-4                                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>       | <a href="#">[1]</a>                                         |
| Canonical SMILES  | CC(C)(C#C)C(=O)O                                   | <a href="#">[1]</a>                                         |
| InChI             | InChI=1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8) | <a href="#">[1]</a>                                         |

## Physicochemical Properties

Quantitative experimental data for the physical properties of **2,2-Dimethylbut-3-yноic acid** are not readily available in the peer-reviewed literature. The values presented below are primarily predicted values from chemical databases and should be used with this consideration.

| Property            | Value                                            | Reference                               |
|---------------------|--------------------------------------------------|-----------------------------------------|
| Molecular Weight    | 112.13 g/mol                                     | <a href="#">[1]</a> <a href="#">[3]</a> |
| Appearance          | Colorless to light yellow liquid or white powder | <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point       | 188.2 ± 23.0 °C (Predicted)                      | <a href="#">[3]</a>                     |
| Density             | 1.057 ± 0.06 g/cm <sup>3</sup> (Predicted)       | <a href="#">[3]</a>                     |
| pKa                 | 3.62 ± 0.10 (Predicted)                          | <a href="#">[3]</a>                     |
| Storage Temperature | 2-8°C                                            | <a href="#">[3]</a>                     |

## Spectroscopic Data

Experimental spectroscopic data for **2,2-Dimethylbut-3-yноic acid** is not widely published. However, based on its structure, the following characteristic spectral features are expected. Commercial suppliers may provide actual spectra upon request.[\[5\]](#)[\[6\]](#)

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                                                |
|----------------------|--------------|-------------|-----------------------------------------------------------|
| ~10-12               | Singlet      | 1H          | Carboxylic acid proton (-COOH)                            |
| ~2.1                 | Singlet      | 1H          | Acetylenic proton (-C≡CH)                                 |
| ~1.5                 | Singlet      | 6H          | Gem-dimethyl protons (-C(CH <sub>3</sub> ) <sub>2</sub> ) |

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

| Chemical Shift (ppm) | Assignment                                                |
|----------------------|-----------------------------------------------------------|
| ~180                 | Carboxylic acid carbon (-COOH)                            |
| ~85                  | Acetylenic carbon (-C≡CH)                                 |
| ~70                  | Acetylenic carbon (-C≡CH)                                 |
| ~40                  | Quaternary carbon (-C(CH <sub>3</sub> ) <sub>2</sub> )    |
| ~25                  | Gem-dimethyl carbons (-C(CH <sub>3</sub> ) <sub>2</sub> ) |

## **Infrared (IR) Spectroscopy (Predicted)**

| Wavenumber (cm <sup>-1</sup> ) | Functional Group              |
|--------------------------------|-------------------------------|
| ~3300 (sharp, strong)          | ≡C-H stretch                  |
| ~3300-2500 (broad)             | O-H stretch (Carboxylic acid) |
| ~2100 (sharp, medium)          | C≡C stretch                   |
| ~1700 (strong)                 | C=O stretch (Carboxylic acid) |

## **Mass Spectrometry (Predicted)**

| m/z    | Interpretation          |
|--------|-------------------------|
| 112.05 | $[M]^+$ (Molecular ion) |
| 97.03  | $[M - \text{CH}_3]^+$   |
| 67.05  | $[M - \text{COOH}]^+$   |

## Synthesis and Reactivity

### Synthesis of 2,2-Dimethylbut-3-ynoic Acid

A common laboratory synthesis involves the dehydrohalogenation of 3-chloro-2,2-dimethylbut-3-enoic acid using a strong base like sodium amide in dimethyl sulfoxide (DMSO).[\[2\]](#)[\[3\]](#)

To a 500 mL three-necked flask, sodium amide (17.8 g, 0.458 mol) and DMSO (50 mL) are added. The mixture is stirred at room temperature until the evolution of ammonia gas ceases. A solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL) is then added dropwise at 0°C. The reaction mixture is gradually warmed to 50°C and stirred for 5 hours, followed by continued stirring at room temperature overnight. Upon completion, the mixture is slowly poured into a pre-cooled 20% HCl solution and extracted three times with ether. The combined ether extracts are dried with anhydrous  $\text{Na}_2\text{SO}_4$  and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by repeating the workup procedure to afford the final product.[\[2\]](#)

## Synthesis Workflow of 2,2-Dimethylbut-3-yonic Acid

## Reaction Setup



Cool to 0°C

Reaction

Add reactant solution dropwise at 0°C

Warm to 50°C for 5h, then stir at RT overnight

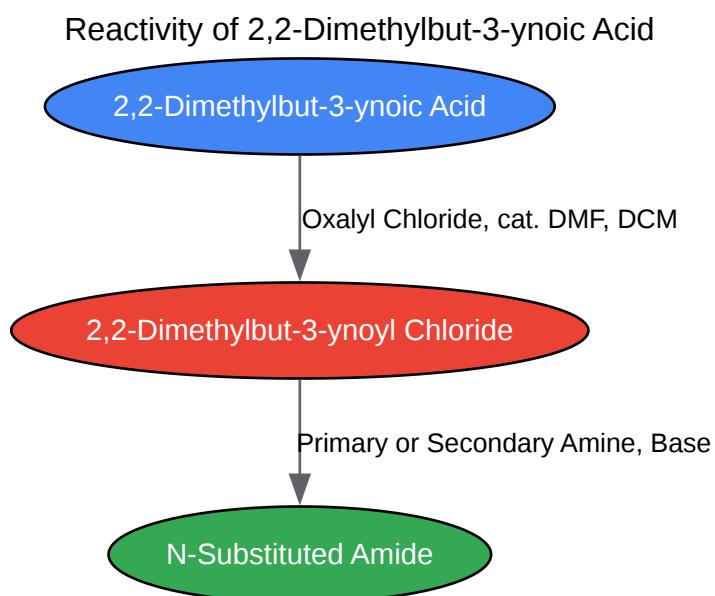
## Workup and Purification

Pour into cold 20% HCl

Extract with ether (3x)

Dry combined organic layers (Na<sub>2</sub>SO<sub>4</sub>)

Concentrate under reduced pressure


2,2-Dimethylbut-3-yonic Acid

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2,2-Dimethylbut-3-yonic acid**.

## Chemical Reactivity

The carboxylic acid moiety of **2,2-Dimethylbut-3-yneoic acid** can undergo typical reactions such as esterification and conversion to an acyl chloride. The terminal alkyne provides a handle for various coupling reactions.

A key reaction is the conversion to 2,2-dimethylbut-3-yneoyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride. This acyl chloride is a versatile intermediate for forming amide bonds, which is a critical transformation in drug discovery.



[Click to download full resolution via product page](#)

Caption: Conversion to acyl chloride and subsequent amide formation.

## Biological Activity and Applications

While specific biological studies on **2,2-Dimethylbut-3-yneoic acid** are limited in publicly available literature, the broader class of alkynoic acids has garnered interest for its potential biological activities.

## Antimycobacterial Potential

Several studies have investigated 2-alkynoic acids as potential antimycobacterial agents. Their activity is often dependent on the chain length and the position of the alkyne. While no specific data for **2,2-Dimethylbut-3-yneoic acid** has been reported, its structural features may warrant investigation in this area.

## Use in Drug Discovery and Organic Synthesis

The primary application of **2,2-Dimethylbut-3-yneoic acid** and its derivatives, such as the corresponding acyl chloride, is as a building block in organic synthesis. The terminal alkyne allows for its incorporation into more complex molecules through reactions like Sonogashira coupling and click chemistry. The gem-dimethyl group provides steric bulk, which can be useful in modulating the pharmacological properties of a lead compound.

## Safety Information

**2,2-Dimethylbut-3-yneoic acid** is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.<sup>[1]</sup> Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

## Conclusion

**2,2-Dimethylbut-3-yneoic acid** is a valuable bifunctional molecule for chemical synthesis. While there is a need for more comprehensive experimental data on its physical and biological properties, its established synthesis and reactivity make it an accessible tool for researchers in drug discovery and materials science. This guide has summarized the current state of knowledge and provided a framework for its safe handling and application in a laboratory setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2-Dimethylbut-3-yneic acid | C6H8O2 | CID 13905647 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DIMETHYL-BUT-3-YNOIC ACID | 56663-76-4 [chemicalbook.com]
- 3. 56663-76-4 | CAS DataBase [chemicalbook.com]
- 4. 2,2-DIMETHYL-BUT-3-YNOIC ACID - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 5. 2,2-DIMETHYL-BUT-3-YNOIC ACID(56663-76-4) 1H NMR [m.chemicalbook.com]
- 6. 2,2-Dimethylbut-3-yneic acid | 56663-76-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [chemical properties and structure of 2,2-Dimethylbut-3-yneic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355394#chemical-properties-and-structure-of-2-2-dimethylbut-3-yneic-acid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

